molecular formula C24H15FN4O2 B10938398 3-(4-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-fluorophenyl)-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938398
M. Wt: 410.4 g/mol
InChI Key: XMJOANGKUGIOPX-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-FLUOROPHENYL)-6-PHENYL-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H15FN4O2

Molecular Weight

410.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-phenyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H15FN4O2/c25-17-8-6-16(7-9-17)22-21-19(23(30)27-18-10-12-26-13-11-18)14-20(28-24(21)31-29-22)15-4-2-1-3-5-15/h1-14H,(H,26,27,30)

InChI Key

XMJOANGKUGIOPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NC4=CC=NC=C4)C(=NO3)C5=CC=C(C=C5)F

Origin of Product

United States

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